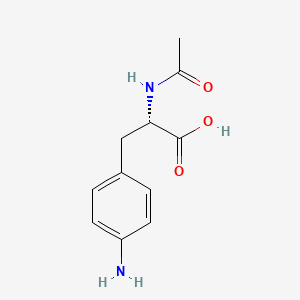

AC-Phe(4-NH2)-OH

Description

BenchChem offers high-quality AC-Phe(4-NH2)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Phe(4-NH2)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTHHWQQXZTN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of Acetyl-4-aminophenylalanine

An In-depth Technical Guide to the Synthesis and Characterization of Acetyl-4-aminophenylalanine

Abstract

Acetyl-4-aminophenylalanine, a derivative of the non-canonical amino acid 4-aminophenylalanine, is a compound of significant interest in contemporary biochemical and pharmaceutical research. Its unique structure, featuring a selectively acetylated aromatic amino group, imparts enhanced solubility and stability, making it a valuable building block in peptide synthesis and drug development.[1] This guide provides a comprehensive, technically-grounded overview of the synthesis of Acetyl-4-aminophenylalanine via N-acetylation and details the essential analytical techniques for its thorough characterization. The protocols and insights presented herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the successful preparation and validation of this important molecule.

Introduction and Significance

The strategic modification of amino acids is a cornerstone of modern medicinal chemistry and chemical biology. Acetyl-4-aminophenylalanine serves as a prime example of how a simple chemical modification—the acetylation of the para-amino group—can unlock new possibilities. This alteration not only protects the aromatic amine during peptide synthesis but also modulates the compound's physicochemical properties.[1] Consequently, it is utilized in research focused on:

-

Pharmaceutical Development: As a precursor in the synthesis of complex pharmaceuticals, particularly those targeting neurological pathways.[1]

-

Biotechnology and Peptide Therapeutics: In the production of peptide-based drugs, where its incorporation can improve the stability and bioavailability of the final product.[1]

-

Protein Engineering: To create modified proteins and enzymes with novel functions.[1]

This guide moves beyond a simple recitation of steps, delving into the causality behind the chosen methodologies to provide a self-validating and reproducible scientific narrative.

Synthesis of Acetyl-4-aminophenylalanine

The synthesis of Acetyl-4-aminophenylalanine is most commonly achieved through the direct N-acetylation of its precursor, 4-aminophenylalanine. This reaction is a classic example of nucleophilic acyl substitution.

Principle and Rationale

The core of the synthesis is the reaction between the nucleophilic para-amino group on the phenyl ring of 4-aminophenylalanine and a suitable acetylating agent. The alpha-amino group of the phenylalanine backbone is protonated and thus protected under the acidic reaction conditions, ensuring regioselective acetylation at the aromatic amine.

-

Starting Material: 4-Aminophenylalanine: This non-canonical amino acid provides the necessary scaffold for the synthesis.[2]

-

Acetylating Agent: Acetic Anhydride: Acetic anhydride is a highly effective and readily available acetylating agent.[3] It reacts with the amine to form a stable amide bond and acetic acid as a byproduct.

-

Solvent System: Aqueous Acetic Acid: A solution of acetic acid in water serves as an excellent solvent for 4-aminophenylalanine and is fully compatible with the acetylating agent.[4] The acidic environment protects the alpha-amino group from acetylation.

Synthetic Workflow Diagram

Caption: A flowchart of the synthesis process for Acetyl-4-aminophenylalanine.

Detailed Experimental Protocol

This protocol is designed for the preparative scale synthesis of Acetyl-4-aminophenylalanine.

-

Dissolution of Starting Material:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, add 4-aminophenylalanine (1.0 eq).

-

Add an 80% aqueous solution of acetic acid to dissolve the starting material completely.[4]

-

-

Acetylation Reaction:

-

While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise using an addition funnel over a period of 30-40 minutes.[4] The slow addition is crucial to control the exothermic nature of the reaction.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature for approximately 2.5 hours.[4]

-

The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by Thin Layer Chromatography (TLC) or by using an online NMR setup if available.[4][5] The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, the product can be precipitated by cooling the reaction mixture in an ice bath or by the slow addition of cold water.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

-

Drying:

-

Dry the purified white solid under vacuum to obtain the final product, Acetyl-4-aminophenylalanine.

-

Characterization of Acetyl-4-aminophenylalanine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization Workflow Diagram

Caption: A logical flow for the characterization of synthesized Acetyl-4-aminophenylalanine.

Analytical Techniques and Expected Results

The following table summarizes the key analytical data for Acetyl-4-aminophenylalanine.

| Parameter | Description | Expected Value / Observation |

| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₄N₂O₃[6] |

| Molecular Weight | The mass of one mole of the substance. | 222.24 g/mol [6] |

| ¹H NMR | Provides information on the proton environment. | Signals corresponding to acetyl protons (singlet, ~2.1 ppm), aromatic protons (two doublets), and the chiral center's CH and CH₂ groups.[4] |

| ¹³C NMR | Provides information on the carbon skeleton. | Signals for the acetyl carbonyl, carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry | Confirms the molecular weight. | A molecular ion peak [M+H]⁺ at m/z 223.1. |

| IR Spectroscopy | Identifies the functional groups present. | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |

| Melting Point | An indicator of purity. | A sharp melting point range consistent with literature values. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the success of the acetylation. The appearance of a singlet at approximately 2.1 ppm, integrating to three protons, is a clear indication of the newly introduced acetyl group. The aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted benzene ring.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass agreeing with the theoretical mass to within a few parts per million.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the amide functional group (C=O stretch around 1650 cm⁻¹) and the carboxylic acid (broad O-H stretch and C=O stretch around 1700 cm⁻¹).

Conclusion

This guide has outlined a robust and reliable method for the . By understanding the chemical principles behind each step of the synthesis and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this valuable compound for use in a wide range of applications, from fundamental biochemical studies to the development of next-generation therapeutics. The methodologies described are designed to be both instructive and practical, ensuring high-quality results in a laboratory setting.

References

-

4-(Acetylamino)-L-phenylalanine | C11H14N2O3 | CID 20640316 - PubChem. Available from: [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]

-

4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem - NIH. Available from: [Link]

-

Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PubMed Central. Available from: [Link]

- CA1231719A - Synthesis of phenyl alanine derivatives - Google Patents.

-

N-Terminus Acetylation Protocol - CDN. Available from: [Link]

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... - ResearchGate. Available from: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Available from: [Link]

-

N-Acetyl-dl-phenylalanine p-nitrophenyl ester | C17H16N2O5 | CID 348870 - PubChem. Available from: [Link]

-

Structural characterization of a p-acetylphenylalanyl aminoacyl-tRNA synthetase - PubMed. Available from: [Link]

-

4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem. Available from: [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. Available from: [Link]

-

Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available from: [Link]

-

N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem. Available from: [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. Available from: [Link]

-

Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed. Available from: [Link]

-

Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PubMed Central. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. magritek.com [magritek.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. 4-(Acetylamino)-L-phenylalanine | C11H14N2O3 | CID 20640316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic C-Phe(4-NH2)-OH: A Comprehensive Technical Guide for Researchers

Introduction

N-Acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH) is a synthetically modified amino acid that has garnered significant interest within the realms of peptide synthesis, drug development, and biochemical research. The incorporation of an acetyl group at the N-terminus and an amino group at the para-position of the phenyl ring imparts unique chemical properties, influencing its stability, solubility, and potential for specific biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of AC-Phe(4-NH2)-OH, ensuring the reliability and reproducibility of downstream applications.

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for AC-Phe(4-NH2)-OH, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, this document explains the causality behind experimental choices and provides field-proven insights into the interpretation of the spectral data. Where direct experimental data is not publicly available, scientifically-grounded predictions based on the analysis of closely related analogs and established principles of substituent effects are presented.

Chemical Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Figure 1: Chemical Structure of AC-Phe(4-NH2)-OH.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For AC-Phe(4-NH2)-OH, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of the electron-donating amino (-NH₂) group at the para-position of the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, providing a distinct spectral signature.[1][2]

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.80 | s | 3H | Acetyl CH₃ |

| ~2.80-3.00 | m | 2H | β-CH₂ |

| ~4.30 | m | 1H | α-CH |

| ~5.00 | s | 2H | Ar-NH₂ |

| ~6.50 | d | 2H | Aromatic H (ortho to NH₂) |

| ~6.90 | d | 2H | Aromatic H (meta to NH₂) |

| ~8.20 | d | 1H | Amide NH |

| ~12.50 | s | 1H | Carboxylic Acid OH |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Region: The para-substituted phenyl ring is expected to exhibit a characteristic AA'BB' spin system, appearing as two distinct doublets.[3] The electron-donating -NH₂ group increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.3 ppm).[1][3] The protons ortho to the amino group (and meta to the alkyl substituent) are expected around δ 6.50 ppm, while the protons meta to the amino group (and ortho to the alkyl substituent) will be slightly downfield around δ 6.90 ppm.

-

Chiral Center: The α-proton, being adjacent to the chiral center, the amide nitrogen, and the carboxylic acid, will appear as a multiplet around δ 4.30 ppm.

-

Diastereotopic Protons: The β-protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet, typically two doublets of doublets, in the range of δ 2.80-3.00 ppm.

-

Amide and Carboxylic Protons: The amide proton signal is expected around δ 8.20 ppm and will likely show coupling to the α-proton. The carboxylic acid proton is a broad singlet at a significantly downfield shift, typically above δ 12.0 ppm in DMSO-d₆.

-

Acetyl Group: The acetyl methyl protons will be a sharp singlet at a characteristic upfield position around δ 1.80 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~22.5 | Acetyl CH₃ |

| ~36.0 | β-C |

| ~55.0 | α-C |

| ~114.0 | Aromatic C (ortho to NH₂) |

| ~128.0 | Aromatic C (ipso) |

| ~130.0 | Aromatic C (meta to NH₂) |

| ~146.0 | Aromatic C (para to NH₂) |

| ~169.0 | Acetyl C=O |

| ~173.0 | Carboxylic Acid C=O |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Aromatic Carbons: The electron-donating -NH₂ group strongly shields the ortho and para carbons, shifting their resonances upfield.[2][4] The carbon attached to the amino group (C-para) is expected to be the most shielded aromatic carbon after the ortho carbons. The ipso-carbon (attached to the β-CH₂) will be further downfield.[5]

-

Carbonyl Carbons: The two carbonyl carbons will resonate at the most downfield positions, with the carboxylic acid carbonyl typically appearing at a slightly higher chemical shift than the amide carbonyl.

-

Aliphatic Carbons: The α-carbon will be in the typical range for α-carbons of amino acids, around δ 55.0 ppm. The β-carbon will be further upfield, around δ 36.0 ppm, and the acetyl methyl carbon will be the most upfield signal at approximately δ 22.5 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretching (amide and aromatic amine) |

| 3300-2500 | Broad | O-H stretching (carboxylic acid) |

| ~1710-1680 | Strong | C=O stretching (carboxylic acid) |

| ~1650-1630 | Strong | C=O stretching (amide I) |

| ~1620-1580 | Medium | N-H bending (aromatic amine) |

| ~1550-1510 | Medium | N-H bending (amide II) |

| ~1520-1480 | Medium | C=C stretching (aromatic ring) |

| ~830-810 | Strong | C-H out-of-plane bending (para-substituted) |

Expertise & Experience: Interpreting the IR Spectrum

-

N-H and O-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibrations of the amide and the aromatic amine in the 3400-3200 cm⁻¹ range.[6][7][8]

-

Carbonyl Stretching: Two distinct and strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber (~1710-1680 cm⁻¹) compared to the amide C=O stretch (Amide I band) at ~1650-1630 cm⁻¹.

-

Amide II Band: The N-H bend of the amide (Amide II band) is expected around 1550-1510 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1520-1480 cm⁻¹ region. A strong band in the 830-810 cm⁻¹ region is a key indicator of para-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Figure 3: Workflow for ATR-FT-IR Spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (charge-to-mass ratio) | Ion |

| 223.10 | [M+H]⁺ (Protonated molecule) |

| 245.08 | [M+Na]⁺ (Sodium adduct) |

| 205.09 | [M+H - H₂O]⁺ |

| 178.10 | [M+H - COOH]⁺ or [M+H - H₂O - CO]⁺ |

| 134.08 | [H₂N-C₆H₄-CH₂-CH=NH₂]⁺ |

| 120.08 | [H₂N-C₆H₄-CH₂]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 222.24 g/mol . Sodium adducts [M+Na]⁺ are also commonly observed.

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to characteristic fragment ions. Common fragmentation pathways for N-acetylated amino acids include the loss of water (-18 Da) and the loss of the carboxylic acid group as formic acid (-46 Da) or CO₂ and H₂ (-46 Da).[9][10] A key fragmentation pathway involves the cleavage of the bond between the α-carbon and the β-carbon, leading to the formation of a stabilized benzylic cation.

Figure 4: A plausible fragmentation pathway for AC-Phe(4-NH2)-OH.

Experimental Protocol: LC-MS (ESI)

Figure 5: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of AC-Phe(4-NH2)-OH. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and analysis of analogous compounds, offer a reliable reference for researchers. By following the detailed experimental protocols and utilizing the interpretative insights provided, scientists and drug development professionals can confidently verify the structure and purity of this important amino acid derivative, ensuring the integrity of their research and development endeavors.

References

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

-

NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

-

FT-IR spectra of tetra(p-aminophenyl)methane (black), 2,5,8-trichloro-s-heptazine (red), and POP-HT (blue). ResearchGate. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. ACS Publications. Available at: [Link]

-

Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing. Available at: [Link]

-

Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEdX. Available at: [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... ResearchGate. Available at: [Link]

-

Benzamide, N-(4-aminophenyl)-. NIST WebBook. Available at: [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. Available at: [Link]

-

A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Available at: [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

-

Influence of Substituents on the Through-Space Shielding of Aromatic Rings. SpringerLink. Available at: [Link]

-

Phenyl group. Wikipedia. Available at: [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

-

PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. Available at: [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl group - Wikipedia [en.wikipedia.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of N-acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties of N-acetyl-4-amino-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. This document is intended to serve as a vital resource for researchers and professionals in drug development and biochemical research, offering in-depth insights into the molecule's characteristics and the experimental methodologies for its analysis.

Introduction: The Significance of N-acetyl-4-amino-L-phenylalanine

N-acetyl-4-amino-L-phenylalanine, systematically named (S)-2-acetamido-3-(4-aminophenyl)propanoic acid, is a specialized amino acid derivative that has garnered significant interest in the fields of peptide synthesis, drug delivery, and protein engineering. The introduction of an acetyl group to the alpha-amino group and an amino group to the phenyl ring of L-phenylalanine imparts unique properties that enhance its utility in various biochemical and pharmaceutical applications. The acetylation is thought to improve stability and bioavailability, making it a valuable building block for creating novel therapeutics with enhanced efficacy and targeted action[1]. This modification allows for specific interactions within biological systems, proving beneficial in the development of targeted therapies[2].

Molecular Identity and Core Properties

A clear understanding of the fundamental molecular properties of N-acetyl-4-amino-L-phenylalanine is the cornerstone of its application.

| Property | Value | Source |

| IUPAC Name | (S)-2-acetamido-3-(4-aminophenyl)propanoic acid | N/A |

| Synonyms | Ac-Phe(4-NH2)-OH, Acetyl-4-aminophenylalanine, Ac-4-amino-L-phenylalanine | [2] |

| CAS Number | 402497-81-8 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Pale brown powder | [2] |

| Optical Rotation | [α]D²⁵ = +56 ± 2° (c=0.24 in MeOH) | [2] |

Physicochemical Characteristics: A Detailed Analysis

The physicochemical properties of a molecule are critical determinants of its behavior in both in vitro and in vivo systems. Due to a scarcity of direct experimental data for N-acetyl-4-amino-L-phenylalanine, the following sections will provide a combination of available data, comparative values from its parent compound, N-acetyl-L-phenylalanine, and computationally predicted values to offer a comprehensive profile.

Solubility Profile

For comparative purposes, the solubility of the parent compound, N-acetyl-L-phenylalanine , has been reported as follows:

| Solvent | Solubility | Source |

| Water | 6.45 g/L (at 25 °C, estimated) | N/A |

| Ethanol | 20 mg/mL | [3] |

| Methanol | Soluble | [4] |

| Acetone | Soluble | [4] |

It is anticipated that the additional primary amino group in N-acetyl-4-amino-L-phenylalanine would enhance its polarity and potentially increase its aqueous solubility, particularly at acidic pH where the amino group would be protonated.

Acidity and Basicity (pKa)

The ionization state of a molecule, governed by its pKa values, is crucial for its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. N-acetyl-4-amino-L-phenylalanine possesses three ionizable groups: a carboxylic acid, an amide, and an aromatic amine.

-

Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 2-3, typical for α-amino acids. For the parent compound, N-acetyl-L-phenylalanine, the predicted pKa of the carboxylic acid is approximately 4.02. The electron-donating nature of the 4-amino group on the phenyl ring might slightly increase the pKa of the carboxylic acid in AC-Phe(4-NH2)-OH compared to the parent compound.

-

Aromatic Amine (pKa₂): The pKa of the aromatic amino group is expected to be around 4-5, characteristic of anilines.

-

Amide Proton: The amide proton is generally considered non-ionizable under physiological conditions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

-

Comparative LogP: The parent compound, N-acetyl-L-phenylalanine, has an experimentally determined LogP of approximately 0.93. The addition of a polar amino group to the phenyl ring would be expected to significantly decrease the LogP of N-acetyl-4-amino-L-phenylalanine, making it more hydrophilic.

Melting Point and Thermal Stability

The melting point provides an indication of the purity and the stability of the crystal lattice of a compound.

-

N-acetyl-4-amino-L-phenylalanine: The melting point has not been explicitly reported in the available literature.

-

N-acetyl-L-phenylalanine: The melting point is reported to be in the range of 171-173 °C.

Analytical Methodologies: A Practical Guide

The robust characterization of N-acetyl-4-amino-L-phenylalanine relies on a suite of analytical techniques. The methodologies described below are based on established protocols for the parent compound, N-acetyl-L-phenylalanine, and are directly applicable with appropriate optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and for the quantification of N-acetyl-4-amino-L-phenylalanine.

Workflow for Purity Analysis:

Caption: A typical reversed-phase HPLC workflow for purity determination.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The exact ratio can be optimized for best separation.

-

Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of N-acetyl-4-amino-L-phenylalanine.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the substituted phenyl ring.

-

α-Proton: A multiplet around 4.0-4.5 ppm.

-

β-Protons: Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.8-3.2 ppm.

-

Acetyl Protons: A singlet at approximately 1.8-2.0 ppm.

-

Amine and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbons: Two signals in the downfield region (170-175 ppm) for the carboxylic acid and amide carbonyls.

-

Aromatic Carbons: Signals in the range of 115-150 ppm.

-

α-Carbon: A signal around 55 ppm.

-

β-Carbon: A signal around 37 ppm.

-

Acetyl Carbon: A signal around 22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (ESI+):

-

[M+H]⁺: The protonated molecule would be observed at m/z 223.10.

-

Fragmentation: Common fragmentation pathways would involve the loss of water, the acetyl group, and cleavage of the amino acid backbone.

Synthesis and Potential Applications

N-acetyl-4-amino-L-phenylalanine is typically synthesized from L-phenylalanine through a multi-step process involving nitration of the phenyl ring, followed by reduction of the nitro group to an amine, and subsequent acetylation of the α-amino group.

Synthetic Pathway Overview:

Caption: A general synthetic route to N-acetyl-4-amino-L-phenylalanine.

The unique structural features of this compound make it a valuable tool in various research and development areas:

-

Peptide Synthesis: It serves as a building block for creating peptides with modified properties, such as enhanced stability or altered biological activity.

-

Drug Development: The amino group on the phenyl ring provides a handle for further chemical modifications, allowing for the development of novel drug candidates. It is used in creating compounds that target specific biological pathways, potentially enhancing efficacy and reducing side effects[2].

-

Bioconjugation: It can be used to attach other molecules, such as fluorescent dyes or drugs, to peptides and proteins[2].

-

Protein Engineering: Researchers utilize this compound to modify protein structures, which can lead to enhanced stability and activity in various biotechnological applications.

Conclusion

N-acetyl-4-amino-L-phenylalanine is a versatile and valuable derivative of L-phenylalanine with significant potential in biochemical and pharmaceutical research. While a comprehensive experimental dataset for all its physicochemical properties is still emerging, this guide provides a thorough overview based on available information, comparative data from its parent compound, and established analytical principles. The detailed methodologies presented herein offer a practical framework for the robust characterization of this important molecule, empowering researchers to confidently integrate it into their drug discovery and development workflows.

References

- Doherty, G. A., et al. (2003). N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(11), 1891-1895.

- Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Molecular Biology, 751, 119-136.

- Chapman, E., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 821929.

-

PubChem. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

- MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 567.

- MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Google Patents. (n.d.). Synthesis of phenyl alanine derivatives.

- The Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. RSC Advances.

-

Caring Sunshine. (n.d.). Ingredient: N-acetyl phenylalanine. Retrieved from [Link]

Sources

- 1. (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to AC-Phe(4-NH2)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Therapeutic Potential with a Versatile Amino Acid Derivative

In the landscape of modern drug discovery and biochemical research, the repertoire of proteinogenic amino acids often presents limitations. The introduction of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy to overcome these challenges, offering novel physicochemical and pharmacological properties.[1][2][3] AC-Phe(4-NH2)-OH, or N-acetyl-4-amino-L-phenylalanine, stands out as a particularly versatile UAA. Its unique structure, featuring an N-terminal acetyl group and a para-amino group on the phenyl ring, provides a valuable scaffold for peptide synthesis, bioconjugation, and the development of innovative therapeutics.[4] The N-acetyl group enhances solubility and stability, while the reactive amino group on the phenyl side chain serves as a chemical handle for a variety of modifications.[4][5] This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of AC-Phe(4-NH2)-OH, empowering researchers to leverage its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of AC-Phe(4-NH2)-OH is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 402497-81-8 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.22 g/mol | [4] |

| Appearance | Pale brown powder | [4] |

| Optical Rotation | [α]D²⁵ = +56 ± 2° (c=0.24 in MeOH) | [4] |

| Storage Conditions | 0-8°C | [4] |

| Solubility | Soluble in water and methanol.[6] | [6] |

| pKa (Predicted) | Acidic pKa: ~2.14 (carboxylic acid), Basic pKa: ~4.5 (aromatic amine) | [7] |

Spectroscopic Characterization:

¹H NMR (400 MHz, DMSO-d₆) of N-acetyl-L-phenylalanine (Reference Compound)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.65 | s | -COOH |

| 8.18 | d | -NH |

| 7.31 - 7.17 | m | Phenyl H |

| 4.40 | ddd | α-CH |

| 3.03 | dd | β-CH₂ |

| 2.83 | dd | β-CH₂ |

| 1.77 | s | -COCH₃ |

¹³C NMR (101 MHz, DMSO-d₆) of N-acetyl-L-phenylalanine (Reference Compound)

| Chemical Shift (δ) ppm | Assignment |

| 173.15 | C=O (Carboxyl) |

| 169.19 | C=O (Acetyl) |

| 137.71 | Phenyl C (quaternary) |

| 129.03 | Phenyl CH |

| 128.16 | Phenyl CH |

| 126.38 | Phenyl CH |

| 53.48 | α-CH |

| 36.77 | β-CH₂ |

| 22.33 | -COCH₃ |

Synthesis of AC-Phe(4-NH2)-OH: A Step-by-Step Protocol

The synthesis of AC-Phe(4-NH2)-OH can be achieved through the selective N-acetylation of 4-amino-L-phenylalanine. The following protocol is based on established methods for the N-acetylation of amino acids.[8]

Reaction Scheme:

Figure 1. Synthesis of AC-Phe(4-NH2)-OH.

Materials:

-

4-Amino-L-phenylalanine (commercially available)[7]

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-L-phenylalanine in a minimal amount of 80% aqueous acetic acid with gentle warming.

-

Acetylation: Cool the solution to room temperature. While stirring, add 1.1 equivalents of acetic anhydride dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure AC-Phe(4-NH2)-OH.

-

Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and HPLC analysis.

Strategic Applications in Peptide Synthesis and Drug Discovery

The incorporation of AC-Phe(4-NH2)-OH into peptides offers several strategic advantages in drug discovery. The para-amino group serves as a versatile handle for bioconjugation, allowing for the attachment of various moieties such as imaging agents, targeting ligands, or molecules that enhance pharmacokinetic properties.[4]

Solid-Phase Peptide Synthesis (SPPS) with AC-Phe(4-NH2)-OH

The Fmoc/tBu strategy is the most common approach for SPPS.[9][10][11][12] When incorporating AC-Phe(4-NH2)-OH, the para-amino group of the side chain must be protected with a group that is orthogonal to the Fmoc and tBu protecting groups to allow for selective modification. A suitable protecting group for the 4-amino function is the allyloxycarbonyl (Alloc) group, which can be removed by a palladium catalyst without affecting the other protecting groups.

Workflow for SPPS incorporating AC-Phe(4-NH2, Alloc)-OH:

Figure 2. SPPS workflow with AC-Phe(4-NH2, Alloc)-OH.

Detailed Protocol for a Single Coupling Cycle of Fmoc-Phe(4-NHAlloc)-OH:

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

-

Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-Phe(4-NHAlloc)-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Bioconjugation via the 4-Amino Group: The Diazotization-Azo Coupling Reaction

The aromatic amine of AC-Phe(4-NH2)-OH provides a unique reactive handle for bioconjugation through diazotization followed by azo coupling. This reaction allows for the stable linkage of the peptide to other molecules, such as carrier proteins or fluorescent dyes, under mild conditions.[13][14]

Mechanism of Diazotization and Azo Coupling:

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 2922-41-0: 4-Amino-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 7. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 8. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. rsc.org [rsc.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pharmdguru.com [pharmdguru.com]

An In-depth Technical Guide to the Structure, Nomenclature, and Application of N-Acetyl-4-aminophenylalanine

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-4-aminophenylalanine, a key derivative of the amino acid phenylalanine. It is designed for researchers, scientists, and professionals in drug development and peptide synthesis. The guide elucidates the molecule's precise chemical structure, systematic nomenclature, and physicochemical properties. Furthermore, it details a representative synthetic pathway and highlights its significant applications in modern biochemical and pharmaceutical research.

Introduction and Nomenclature Clarification

The term "Acetyl-4-aminophenylalanine" can present a point of ambiguity. It could potentially refer to two distinct isomers depending on the position of the acetyl group. However, in standard biochemical and medicinal chemistry contexts, it predominantly refers to N-Acetyl-4-aminophenylalanine , where the acetyl moiety is attached to the nitrogen of the amino group at the 4-position of the phenyl ring. This compound is also known as 4-acetamido-L-phenylalanine.[1][2]

The alternative, 4-Acetyl-L-phenylalanine, describes a structure where the acetyl group is directly bonded to the carbon at the 4-position of the phenyl ring, forming a ketone.[3] This guide will focus exclusively on the former, more common derivative, N-Acetyl-4-aminophenylalanine, due to its wider application as a synthetic building block.[2] This molecule's utility stems from its modified properties, such as enhanced stability and solubility, making it a valuable component in peptide synthesis and drug formulation.[2]

Molecular Structure and Stereochemistry

N-Acetyl-4-aminophenylalanine is a chiral molecule derived from the essential amino acid L-phenylalanine. Its structure is characterized by three primary components:

-

An L-alanine core: This provides the fundamental amino acid backbone, including the chiral alpha-carbon, a carboxyl group (-COOH), and an alpha-amino group (-NH2).

-

A para-substituted phenyl ring: A benzyl group is attached to the beta-carbon of the alanine core.

-

An N-acetylated amino group: At the 4-position (para position) of the phenyl ring, the amino group is modified into an acetamide functional group (-NHCOCH3).

The stereochemistry at the alpha-carbon is typically the L-configuration, corresponding to the naturally occurring L-phenylalanine, which is denoted by the (S) designation in the Cahn-Ingold-Prelog priority system.[1]

Chemical Structure Diagram

Sources

A Comprehensive Guide to the Theoretical Conformational Analysis of N-acetyl-L-p-aminophenylalanine

An in-depth technical guide on the theoretical modeling of AC-Phe(4-NH2)-OH conformation.

Introduction: N-acetyl-L-p-aminophenylalanine (Ac-Phe(4-NH2)-OH) is a modified amino acid of significant interest in peptidomimetics and drug design. Its conformational landscape, governed by the rotational degrees of freedom along its backbone and side-chain, dictates its molecular recognition properties and biological activity. Understanding the molecule's preferred three-dimensional structures is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive, step-by-step protocol for the theoretical modeling of Ac-Phe(4-NH2)-OH's conformation. We will delve into the rationale behind the selection of computational methods, from initial structure generation to high-level quantum chemical calculations, ensuring a robust and scientifically sound approach. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Part 1: Theoretical Framework and Computational Strategy

The conformational preferences of Ac-Phe(4-NH2)-OH are primarily determined by the torsional angles of its rotatable bonds. The key dihedral angles that define its conformation are:

-

Backbone Dihedrals:

-

Φ (phi): C-N-Cα-C'

-

Ψ (psi): N-Cα-C'-N

-

-

Side-Chain Dihedrals:

-

χ1 (chi1): N-Cα-Cβ-Cγ

-

χ2 (chi2): Cα-Cβ-Cγ-Cδ1

-

The para-amino group (-NH2) on the phenyl ring introduces electronic effects that can influence the rotational barrier of the χ2 dihedral angle and potentially engage in intramolecular interactions, thereby modulating the overall conformational landscape.

Our computational strategy is a hierarchical multi-step process designed to efficiently and accurately map the potential energy surface (PES) of Ac-Phe(4-NH2)-OH. This approach begins with a broad exploration of the conformational space using molecular mechanics, followed by a refinement of the located minima using more accurate quantum mechanics methods.

Figure 2: Detailed computational workflow for the conformational analysis of Ac-Phe(4-NH2)-OH.

Part 4: Trustworthiness and Self-Validation

The hierarchical nature of this protocol serves as a self-validating system. The initial broad search with molecular mechanics ensures that no significant regions of the conformational space are missed. The subsequent DFT optimizations confirm that the identified structures are true energy minima. Finally, the high-level single-point energy calculations provide a more accurate ranking of the conformer stabilities. The consistency of results across these different levels of theory provides confidence in the final conformational model.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

An In-depth Technical Guide to the Solubility and Stability of AC-Phe(4-NH2)-OH

Executive Summary

AC-Phe(4-NH2)-OH, or N-acetyl-4-amino-L-phenylalanine, is a non-canonical amino acid derivative of significant interest in pharmaceutical development and biochemical research.[1] Its unique structure, featuring an acetylated N-terminus and an amino group on the phenyl ring, suggests potentially enhanced solubility and stability profiles compared to its parent amino acid, making it a valuable building block for peptide synthesis and drug formulation.[1] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of AC-Phe(4-NH2)-OH. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to characterize this compound, thereby enabling its effective application in drug discovery and development. The methodologies described herein are grounded in established pharmaceutical industry practices and regulatory guidelines to ensure scientific rigor and data integrity.

Introduction: The Physicochemical Landscape of a Promising Moiety

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of bioavailability, manufacturability, and shelf-life. AC-Phe(4-NH2)-OH (Figure 1) presents a compelling structural architecture for integration into novel therapeutics. The N-terminal acetylation eliminates the free amine of the amino acid backbone, which can influence its acid-base properties and susceptibility to certain enzymatic degradation pathways. Concurrently, the 4-amino group on the phenyl ring introduces a site for potential hydrogen bonding and salt formation, which can significantly impact its interaction with aqueous media.

This guide will systematically dissect the theoretical and practical aspects of characterizing AC-Phe(4-NH2)-OH, providing a robust, self-validating framework for its assessment.

Figure 1: Chemical Structure of AC-Phe(4-NH2)-OH

| Property | Value | Source |

| IUPAC Name | (S)-2-acetamido-3-(4-aminophenyl)propanoic acid | Chem-Impex[1] |

| CAS Number | 402497-81-8 | Chem-Impex[1] |

| Molecular Formula | C11H14N2O3 | Chem-Impex[1] |

| Molecular Weight | 222.24 g/mol | Chem-Impex[1] |

| Appearance | Pale brown powder | Chem-Impex[1] |

Foundational Principles: pKa and its Influence on Solubility

The solubility of an ionizable molecule like AC-Phe(4-NH2)-OH is intrinsically linked to its acid dissociation constants (pKa). The molecule possesses two key ionizable groups: the carboxylic acid and the aromatic amine.

-

Carboxylic Acid (pKa₁): The N-acetylation of the alpha-amino group is expected to result in a pKa for the carboxylic acid that is similar to that of N-acetyl-L-phenylalanine, which is predicted to be around 4.02.[2][3]

-

Aromatic Amine (pKa₂): The pKa of the 4-amino group on the phenyl ring is anticipated to be similar to that of 4-amino-L-phenylalanine, with a predicted pKa of approximately 2.14 for its conjugate acid.[4][5]

These pKa values dictate the ionization state of the molecule at different pH values, which in turn governs its solubility. At a pH below pKa₁, the carboxylic acid will be predominantly protonated (neutral), and below pKa₂, the aromatic amine will be protonated (cationic). At a pH above pKa₁, the carboxylic acid will be deprotonated (anionic), and above pKa₂, the aromatic amine will be in its neutral form. The zwitterionic form, where the carboxylic acid is deprotonated and the aromatic amine is protonated, will exist at a pH between the two pKa values. The lowest solubility is typically observed at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is critical for its formulation and delivery. Both kinetic and thermodynamic solubility should be assessed to gain a complete picture of its behavior.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system and is the definitive measure for formulation development. The shake-flask method is the universally accepted "gold standard" for this determination.

Caption: Thermodynamic Solubility Workflow

-

Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

-

Sample Preparation: Add an excess of solid AC-Phe(4-NH2)-OH (e.g., 5-10 mg) to 1 mL of each buffer in duplicate in glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter to separate the undissolved solid from the saturated supernatant.

-

Quantification:

-

Prepare a standard stock solution of AC-Phe(4-NH2)-OH of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a calibration curve by preparing a series of dilutions of the stock solution.

-

Dilute an aliquot of the saturated supernatant into the mobile phase to a concentration within the calibration curve range.

-

Analyze the standards and samples by a validated HPLC-UV method (see Section 5).

-

-

Data Analysis: Calculate the concentration of AC-Phe(4-NH2)-OH in the saturated supernatant using the calibration curve, accounting for any dilution factors. Plot solubility (in mg/mL or mM) against the final measured pH of each buffer solution.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This high-throughput method is invaluable in early drug discovery for ranking compounds.

Caption: Kinetic Solubility Workflow

-

Stock Solution: Prepare a high-concentration stock solution of AC-Phe(4-NH2)-OH in DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with DMSO.

-

Assay: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity in each well using a laser nephelometer.

-

Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Intrinsic Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing. A target degradation of 5-20% is generally considered optimal.

Caption: Forced Degradation Workflow

-

Sample Preparation: Prepare a stock solution of AC-Phe(4-NH2)-OH at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature.

-

Withdraw aliquots at various time points.

-

Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light.

-

Analyze at appropriate time points (e.g., up to 7 days).

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven (e.g., 60°C).

-

Store the stock solution at the same elevated temperature.

-

Analyze at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the samples after the exposure period.

-

The Analytical Engine: Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse for this purpose.

Method Development and Validation

The goal is to develop a method that can separate the intact AC-Phe(4-NH2)-OH from any process impurities and degradation products.

Table 2: Recommended Starting HPLC-UV Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for ionizable compounds. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 258 nm | Phenylalanine and its derivatives have a characteristic UV absorbance around 258 nm.[6] |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7] The specificity is critically demonstrated by the forced degradation studies, where the method must resolve the parent peak from all degradation product peaks.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be tabulated for clarity and ease of comparison.

Table 3: Example Data Summary for Thermodynamic Solubility

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | 25 | ||

| 4.0 | 25 | ||

| 6.0 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 | ||

| 10.0 | 25 |

Table 4: Example Data Summary for Forced Degradation Study

| Stress Condition | Duration | % Assay of AC-Phe(4-NH2)-OH | % Total Degradation | Number of Degradants >0.1% |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, RT | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Heat, 60°C (Solid) | 7 days | |||

| Light (ICH Q1B) | - |

Conclusion: A Pathway to Informed Development

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of AC-Phe(4-NH2)-OH. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, alongside a thorough forced degradation study, researchers can generate a robust data package. This information is not merely academic; it is a critical enabler for informed decision-making in drug development. Understanding the physicochemical liabilities and attributes of AC-Phe(4-NH2)-OH at an early stage allows for the strategic design of formulations, the establishment of appropriate storage conditions, and the development of reliable analytical controls, ultimately de-risking and accelerating its journey towards potential therapeutic applications.

References

-

NP-MRD. (2005, November 16). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Retrieved from [Link]

-

Baltruschat, M., Bushiri, D., Tapavicza, E., & Czodrowski, P. (2021, January 4). Open source application for small molecule pKa predictions. Zenodo. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenylalanine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound N-Acetyl-L-phenylalanine (FDB022084). Retrieved from [Link]

-

Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. np-mrd.org [np-mrd.org]

- 3. Showing Compound N-Acetyl-L-phenylalanine (FDB022084) - FooDB [foodb.ca]

- 4. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 5. 4-Amino-L-phenylalanine | 943-80-6 [amp.chemicalbook.com]

- 6. MoKa - pKa modelling [moldiscovery.com]

- 7. acdlabs.com [acdlabs.com]

A Senior Application Scientist's Guide to AC-Phe(4-NH2)-OH: From Sourcing to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acetyl-4-amino-L-phenylalanine

In the landscape of peptide synthesis and bioconjugation, the selection of building blocks is a critical determinant of experimental success. N-Acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH) has emerged as a versatile and valuable non-canonical amino acid. Its unique structure, featuring a stable N-acetyl group and a reactive primary amine on the phenyl ring, offers distinct advantages for researchers in drug development and biotechnology. The N-acetyl group enhances solubility and stability, while the 4-amino group provides a specific site for bioconjugation, allowing for the attachment of various molecules such as drugs, imaging agents, or polyethylene glycol (PEG).[1] This guide provides a comprehensive overview of commercial suppliers, quality considerations, and key applications of AC-Phe(4-NH2)-OH, grounded in scientific principles and practical, field-proven insights.

Part 1: Sourcing AC-Phe(4-NH2)-OH: A Comparative Analysis of Commercial Suppliers

The procurement of high-quality reagents is the foundation of reproducible research. A thorough evaluation of commercial suppliers is paramount. The following table summarizes key specifications from various suppliers of AC-Phe(4-NH2)-OH and its derivatives. It is important to note that while many suppliers list a purity of ≥98% by HPLC, requesting a lot-specific Certificate of Analysis (CoA) is crucial for verifying the exact purity and the presence of any impurities.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Pack Sizes |

| Chem-Impex | Ac-Phe(4-NH2)-OH | 402497-81-8 | C₁₁H₁₄N₂O₃ | 222.22 | ≥ 98% (HPLC)[1] | Contact for details |

| J&K Scientific | Ac-Phe(4-NH2)-OH | 402497-81-8 | C₁₁H₁₄N₂O₃ | 222.24 | Not specified | 1g, 5g, 25g |

| ChemLyte Solutions | AC-PHE(4-NH2)-OH | 402497-81-8 | C₁₁H₁₄N₂O₃ | 222.24 | ≥ 98% (HPLC) | Contact for details |

| US Biological | Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride | 36097-42-4 | C₁₂H₁₆N₂O₃·HCl | 272.73 | ≥ 99% (TLC) | 250mg, 1g, 5g |

| BOC Sciences | Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride | 36097-42-4 | C₁₂H₁₆N₂O₃·HCl | 272.73 | Not specified | Contact for details |

| Advanced ChemTech | Boc-Phe(4-NH2)-OH | 55533-24-9 | C₁₄H₂₀N₂O₄ | 280.32 | Not specified | Contact for details |

| AAPPTEC | Fmoc-Phe(4-NH2)-OH | 95753-56-3 | C₂₄H₂₂N₂O₄ | 402.4 | Not specified | Contact for details[2] |

Expert Insight: The choice of supplier should not be based solely on price. For applications in drug development, consistency between batches, detailed analytical data, and responsive technical support are critical. When initiating a new project, it is advisable to obtain small quantities from multiple suppliers for in-house validation.

Workflow for Supplier and Reagent Qualification

Caption: A four-phase workflow for the rigorous qualification of a chemical supplier.

Part 2: Core Applications and Methodologies

AC-Phe(4-NH2)-OH is primarily utilized in three key areas: solid-phase peptide synthesis (SPPS), bioconjugation, and the development of targeted drug delivery systems.

Solid-Phase Peptide Synthesis (SPPS)

The N-acetyl group of AC-Phe(4-NH2)-OH provides protection against unwanted side reactions at the N-terminus during peptide synthesis, while the carboxylic acid is activated for coupling. The 4-amino group, if desired, can be protected with a suitable protecting group (e.g., Boc or Fmoc) for later selective deprotection and modification.

This protocol outlines a single coupling cycle for incorporating an amino acid like AC-Phe(4-NH2)-OH into a growing peptide chain on a solid support.

Materials:

-

Rink Amide resin (for C-terminal amides)

-

Fmoc-protected amino acids (including the subsequent amino acid to be coupled)

-

AC-Phe(4-NH2)-OH (with the 4-amino group appropriately protected if necessary)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3] Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.[4] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.[5]

-

-

Washing: After a complete coupling reaction, drain the reaction mixture and wash the resin extensively with DMF.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.[4]

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality in Protocol Choices:

-

Piperidine for Fmoc removal: Piperidine is a secondary amine that forms a stable dibenzofulvene-piperidine adduct, driving the deprotection reaction to completion.[4]

-

HBTU/HOBt/DIPEA as coupling reagents: This combination forms a highly reactive HOBt ester of the amino acid, which readily reacts with the free amine on the resin-bound peptide, minimizing racemization.[6][7]

-

TFA-based cleavage cocktail: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes most common side-chain protecting groups. TIS is included as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.[4]

Bioconjugation via the 4-Amino Group

The primary amine on the phenyl ring of AC-Phe(4-NH2)-OH is a versatile handle for bioconjugation. A common and efficient method for coupling molecules to this amine is through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

This protocol describes the conjugation of a molecule with a carboxylic acid group (e.g., a protein, a drug) to the 4-amino group of a peptide containing AC-Phe(4-NH2)-OH.

Materials:

-

Peptide containing a deprotected AC-Phe(4-NH2)-OH residue

-

Molecule to be conjugated (containing a carboxyl group)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

EDC

-

Sulfo-NHS

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Activation of the Carboxyl Group:

-

Dissolve the carboxyl-containing molecule in Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add EDC and Sulfo-NHS to the carboxyl-containing molecule. A molar excess of the reagents is typically used.

-

Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[8]

-

-

Conjugation to the Amine-Containing Peptide:

-

Dissolve the peptide containing AC-Phe(4-NH2)-OH in Coupling Buffer.

-

Add the activated molecule solution to the peptide solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

-

Purification of the Conjugate: Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Self-Validating System: The success of the conjugation can be validated by techniques such as MALDI-TOF mass spectrometry to confirm the expected mass of the conjugate, and RP-HPLC to assess the purity of the final product.

Caption: A schematic of the EDC/Sulfo-NHS bioconjugation workflow.

Application in Targeted Drug Delivery

Peptide-based drug delivery systems are a rapidly advancing field, offering improved biocompatibility and the potential for targeted therapy.[10][11][12][13] Peptides can be designed to bind to specific receptors that are overexpressed on cancer cells, thereby delivering a cytotoxic payload directly to the tumor site and minimizing off-target toxicity.[10] AC-Phe(4-NH2)-OH can be incorporated into such peptides, with the 4-amino group serving as an attachment point for a linker-drug conjugate.

The design of such a system involves:

-

A Targeting Peptide: A peptide sequence with high affinity and selectivity for a tumor-specific receptor.

-

A Linker: A chemical moiety that connects the peptide to the drug. The linker can be designed to be stable in circulation but cleavable under specific conditions within the tumor microenvironment (e.g., acidic pH or the presence of certain enzymes).

-

A Cytotoxic Drug: The therapeutic payload to be delivered to the cancer cells.

The synthesis of such a peptide-drug conjugate would involve the solid-phase synthesis of the targeting peptide containing a protected AC-Phe(4-NH2)-OH residue, followed by selective deprotection of the 4-amino group and subsequent solution-phase conjugation to the linker-drug moiety.

Part 3: Quality Control and Analysis

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of AC-Phe(4-NH2)-OH and the peptides and conjugates derived from it.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of AC-Phe(4-NH2)-OH and related peptides.

Typical HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-